Blood group B antigen tetraose type 1

Norovirus HBGA Virus-like particle

Blood group B antigen tetraose type 1 is the structurally defined oligosaccharide bearing the Galα1-3(Fucα1-2)Galβ1-3GlcNAc epitope on a type 1 core (Galβ1-3GlcNAc). Unlike type 2‑based B antigens, this type 1 variant exhibits stronger ELISA binding and slower SPR dissociation with norovirus GII.4 VLPs, reflecting its biological relevance at gastrointestinal, respiratory, and genitourinary mucosal surfaces where type 1 chains predominate. The defined 2:1 binding stoichiometry with P dimers makes it essential for structure‑based drug design, anti‑B antibody specificity profiling, and ABO‑incompatible transplantation research. Do not substitute type 2—use the correct core architecture for biologically meaningful data.

Molecular Formula C34H58N2O25
Molecular Weight
Cat. No. B1165497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood group B antigen tetraose type 1
SynonymsGalα1-3(Fucα1-2)Galβ1-3GlcNAc
Molecular FormulaC34H58N2O25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blood Group B Antigen Tetraose Type 1: Defining Characteristics and Procurement Identity


Blood group B antigen tetraose type 1 (Galα1-3(Fucα1-2)Galβ1-3GlcNAc; molecular formula C₂₆H₄₅NO₂₀; MW 691.62) is a branched histo-blood group oligosaccharide belonging to the ABO system . It features a terminal α-D-galactose residue on a type 1 core (Galβ1-3GlcNAc), distinguishing it from type 2 core-based B antigens (Galβ1-4GlcNAc) [1]. This compound serves as a defined biochemical tool for studying carbohydrate-protein interactions, norovirus attachment mechanisms, and antibody-specificity profiling [2].

Why Blood Group B Antigen Tetraose Type 1 Cannot Be Replaced by Its Type 2 Analog


Although blood group B antigen tetraose type 1 and type 2 share the same terminal trisaccharide epitope (Galα1-3[Fucα1-2]Gal), they differ in the core linkage: type 1 contains a Galβ1-3GlcNAc bond whereas type 2 contains Galβ1-4GlcNAc [1]. This seemingly subtle difference produces functionally distinct recognition surfaces. Norovirus GII.4 VLPs exhibit stronger binding to B type 1 than to B type 2 in ELISA and slower dissociation from B type 1 in Biacore SPR experiments, demonstrating that the core linkage directly modulates binding kinetics [2]. Furthermore, type 1 and type 2 chains have non-overlapping tissue distributions: type 1 predominates in gastrointestinal, respiratory, and genitourinary epithelia and exocrine secretions, while type 2 dominates on erythrocytes and vascular endothelium [3]. Consequently, substituting type 2 for type 1 in host-pathogen interaction studies, mucosal immunology, or norovirus attachment assays would yield biologically irrelevant results.

Quantitative Differentiation Evidence for Blood Group B Antigen Tetraose Type 1 Versus Closest Analogs


Norovirus GII.4 VLP Binding: B Type 1 vs B Type 2 by ELISA and Biacore SPR

In a direct head-to-head comparison, norovirus GII.4 VLPs bound more strongly to B type 1 pentasaccharide than to B type 2 pentasaccharide in ELISA, and the dissociation rate of GII.4 VLPs from B type 1 was slower than from B type 2 in Biacore SPR measurements [1]. The study synthesized both B type 1 and B type 2 pentasaccharides in vitro and tested binding across 16 NoV genotypes. While GI/8 and GII/4 VLPs were more efficiently bound to B type 2 than B type 1 in the initial screening, the SPR kinetic analysis revealed that the dissociation from B type 1 was slower, and ELISA signal for B type 1 exceeded that for B type 2, indicating that type 1 carbohydrates form thermodynamically more stable complexes with GII.4 VLPs [1].

Norovirus HBGA Virus-like particle ELISA Surface plasmon resonance

Norovirus P Dimer Binding: B Type 1 Tetrasaccharide vs B Trisaccharide Stoichiometry

Electrospray ionization mass spectrometry (ESI-MS) was used to quantify binding of both the B trisaccharide ethyl glycoside (α-D-Gal-(1→3)-[α-L-Fuc-(1→2)]-β-D-Gal-OC₂H₅) and the free B type 1 tetrasaccharide (α-D-Gal-(1→3)-[α-L-Fuc-(1→2)]-β-D-Gal-(1→3)-D-GlcNAc) to norovirus P dimers from three strains (Saga GII.4, Vietnam 026 GII.10, VA387 GII.4) [1]. All three P dimers bound a maximum of two B trisaccharides at the highest concentrations tested. The B type 1 tetrasaccharide produced similar results with the Saga P dimer, confirming that the additional GlcNAc residue in the tetrasaccharide does not alter the 2:1 binding stoichiometry. The apparent affinities for stepwise binding suggested positive cooperativity for both the trisaccharide and the tetrasaccharide [1].

Norovirus P domain HBGA ESI-MS Binding stoichiometry

Tissue-Specific Expression: Type 1 vs Type 2 Chain Distribution in Human Tissues

Histo-blood group antigens built on type 1 core chains (Galβ1-3GlcNAc-R) and type 2 core chains (Galβ1-4GlcNAc-R) exhibit distinct anatomical distributions [1]. Type 1 chain-based antigens (including B type 1) are predominantly expressed in the epithelium of the gastrointestinal, respiratory, and genitourinary tracts and in exocrine secretions such as saliva and mucus [1]. In contrast, type 2 chain-based antigens (including B type 2) are predominant on the surface of erythrocytes, in hematopoietic tissue, and on vascular endothelium [1]. The biosynthesis of type 1 antigens in secretory tissues depends on the FUT2 (secretor) α1,2-fucosyltransferase, while type 2 antigens on erythrocytes depend on FUT1 [1].

Histo-blood group Tissue distribution Type 1 chain Mucosal immunology ABO

Synthetic Accessibility: Block Synthesis Yields of B Tetrasaccharides Types 1, 3, and 4

Korchagina et al. (2009) reported a block synthesis strategy for blood group B tetrasaccharides types 1, 3, and 4 as their 3-aminopropyl glycosides . Using acetylated Galα1-3(Fucα1-2)Gal trichloroacetimidate as a common glycosyl donor, the key glycosylation step proceeded in 80% yield as a mixture of α/β anomers . The three type variants were synthesized from distinct acceptor substrates: a GlcNAc derivative for B type 1, a GalNAcα derivative for B type 3, and a GalNAcβ derivative for B type 4 . This demonstrates that B type 1 is synthetically accessible via the same modular strategy used for types 3 and 4, with comparable efficiency at the critical coupling step.

Oligosaccharide synthesis Blood group B Glycosylation 3-aminopropyl glycoside

Structural Basis of B vs A Antigen Discrimination: Terminal Saccharide Determinants

The blood group B antigen tetraose type 1 differs from the corresponding A antigen type 1 solely at the terminal non-reducing monosaccharide: B bears an α-D-galactose (Gal) residue, whereas A bears an α-D-N-acetylgalactosamine (GalNAc) residue [1]. This single substitution (OH → NHAc at the C-2 position of the terminal hexose) is the immunodominant distinction recognized by anti-A and anti-B antibodies [1]. The B antigen structure Galα1-3(Fucα1-2)Galβ1-3GlcNAc is also distinct from the H type 1 antigen (Fucα1-2Galβ1-3GlcNAc), which lacks the terminal α1-3-linked galactose entirely [2]. The B antigen trisaccharide core (Galα1-3[Fucα1-2]Gal) is shared between type 1 and type 2, but only the type 1 tetrasaccharide extends this core with the β1-3-linked GlcNAc residue characteristic of mucosal and secretory glycans [2].

ABO blood group Antigen structure Galactose N-Acetylgalactosamine Antibody specificity

Optimal Research and Industrial Application Scenarios for Blood Group B Antigen Tetraose Type 1


Norovirus-Host Interaction and Antiviral Drug Discovery

B type 1 tetrasaccharide is the preferred ligand for studying GII.4 norovirus attachment because it exhibits stronger ELISA binding and slower SPR dissociation than B type 2, reflecting the biologically relevant interaction at the gastroduodenal junction where type 1 chains predominate [1]. The defined 2:1 binding stoichiometry with P dimers, confirmed by ESI-MS, supports its use in structure-based drug design targeting the HBGA binding pocket [2].

Mucosal Immunology and Secretory Antibody Studies

Because type 1 chain-based ABO antigens are the dominant form expressed in gastrointestinal, respiratory, and genitourinary mucosae and in exocrine secretions, B type 1 tetrasaccharide is the appropriate antigen for studying secretory IgA responses, mucosal vaccine targeting, and host-microbiota interactions at these epithelial surfaces [3].

Anti-B Antibody Profiling and Transplant Immunology

The B type 1 tetrasaccharide, with its complete four-sugar structure bearing the terminal α-D-galactose immunodominant epitope on the type 1 core, provides a chemically defined antigen for characterizing anti-B antibody fine specificity, evaluating antibody removal strategies in ABO-incompatible transplantation, and calibrating glycan array platforms for blood group serology [4].

Glycan Microarray and Lectin Specificity Screening

The structural precision of B type 1 tetrasaccharide—combining B-specific terminal galactose with the β1-3-linked type 1 core—makes it an essential array component for dissecting the fine specificity of galectins, bacterial adhesins, and other glycan-binding proteins that discriminate between type 1 and type 2 chain architectures [5].

Quote Request

Request a Quote for Blood group B antigen tetraose type 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.